molecular formula C9H13NOS B13256022 2-(Thiophen-2-yl)oxan-4-amine

2-(Thiophen-2-yl)oxan-4-amine

Cat. No.: B13256022
M. Wt: 183.27 g/mol
InChI Key: GBCJWEOHNRHUAJ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)oxan-4-amine (CAS: 1909309-66-5) is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a thiophene moiety at the 2-position and an amine group at the 4-position. Its molecular formula is C₉H₁₃NOS, with a molecular weight of 183.27 g/mol. Commercial availability is confirmed by multiple suppliers (e.g., AK Scientific, Suzhou Sinoera Chem Co., Ltd.) . Its hydrochloride salt (CAS: 1909309-67-6) is also marketed, indicating utility in salt-forming reactions for enhanced stability or solubility .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-thiophen-2-yloxan-4-amine

InChI

InChI=1S/C9H13NOS/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-2,5,7-8H,3-4,6,10H2

InChI Key

GBCJWEOHNRHUAJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)oxan-4-amine typically involves the reaction of thiophene derivatives with oxan-4-amine precursors. One common method includes the condensation of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another approach involves the reaction of thiophene-2-carbonyl chloride with amines under basic conditions .

Industrial Production Methods

Industrial production of 2-(Thiophen-2-yl)oxan-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Nitrated, sulfonated, brominated, and acylated thiophene derivatives.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The placement of the thiophene group (oxane-2 vs. oxane-4) significantly alters molecular geometry.
  • Electronic Effects : The sulfur atom in thiophene enhances electron-richness compared to fluorophenyl analogs (e.g., 2-(3-Fluorophenyl)oxan-4-amine), which may affect solubility and π-π stacking interactions .
  • Salt Forms : Hydrochloride derivatives improve aqueous solubility, critical for pharmacokinetic optimization .

Comparative Reactivity :

  • Oxane vs.
  • Heterocyclic Variations : Compounds like 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine () demonstrate the incorporation of additional heterocycles (oxadiazole), broadening electronic properties but reducing conformational flexibility compared to oxane-based analogs .

Pharmacological and Application Insights

  • Docking Studies: highlights a thiophene-oxadiazole derivative with DNA-binding affinity (ΔG = −6.58 kcal/mol), suggesting that thiophene-containing compounds may interact with nucleic acids or enzymes via sulfur-mediated hydrophobic interactions.
  • Antimicrobial Potential: MMV1 (), a thiophene-imidazothiadiazole hybrid, is a CntA inhibitor, implying that the thiophene-oxan-4-amine scaffold might be optimized for similar targets .
  • Solubility and Bioavailability : The hydrochloride salt form (CAS: 1909309-67-6) is likely prioritized in drug development to enhance solubility, as seen in other amine-containing pharmaceuticals .

Commercial and Research Utility

  • Supplier Prevalence : 2-(Thiophen-2-yl)oxan-4-amine is offered by ≥2 suppliers (), whereas analogs like N-[2-(Thiophen-2-yl)ethyl]piperidin-4-amine have up to 5 suppliers, indicating broader applicability of piperidine derivatives .
  • Stereochemical Considerations : The rac-(2R,4R)-hydrochloride salt () underscores the importance of chirality in biological activity, warranting enantioselective synthesis studies for the target compound .

Biological Activity

2-(Thiophen-2-yl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

The synthesis of 2-(Thiophen-2-yl)oxan-4-amine typically involves a multi-step process that includes the formation of the oxan ring and the introduction of the thiophene moiety. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Reacting thiophene derivatives with suitable amines under acidic or basic conditions.
  • Cyclization : Involving the formation of the oxan ring through nucleophilic attack on an electrophilic center.

Antimicrobial Properties

Research indicates that 2-(Thiophen-2-yl)oxan-4-amine exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing:

  • Gram-negative bacteria : The compound showed potent activity against Escherichia coli and Pseudomonas aeruginosa.
  • Gram-positive bacteria : Moderate activity was observed against Staphylococcus aureus and Bacillus subtilis.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

Bacterial StrainMIC (μg/mL)
Escherichia coli15
Pseudomonas aeruginosa30
Staphylococcus aureus20
Bacillus subtilis25

Anticancer Activity

In vitro studies have demonstrated that 2-(Thiophen-2-yl)oxan-4-amine possesses anticancer properties. It has been tested against various cancer cell lines, including colorectal and breast cancer cells. Key findings include:

  • Cell Growth Inhibition : The compound inhibited cell proliferation in HCT116 (colorectal cancer) with an IC₅₀ value of approximately 12 µM.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

The biological activity of 2-(Thiophen-2-yl)oxan-4-amine is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth.
  • Receptor Modulation : It may interact with various cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of 2-(Thiophen-2-yl)oxan-4-amine:

  • Study on Antimicrobial Activity : A recent study tested this compound against a panel of antibiotic-resistant strains, demonstrating its potential as a new therapeutic agent.
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse xenograft models showed that treatment with this compound significantly reduced tumor size without notable toxicity.

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